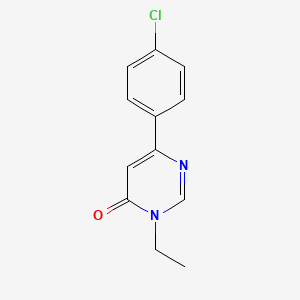

![molecular formula C13H10N4O B2790942 N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide CAS No. 769951-33-9](/img/structure/B2790942.png)

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide, also known as PDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Multi-Targeted Kinase Inhibition

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide: derivatives have shown promise as multi-targeted kinase inhibitors (TKIs). Specifically, halogenated compounds synthesized from this scaffold exhibit potent cytotoxic effects against various cancer cell lines . Among these derivatives, compound 5k stands out as a potent inhibitor, with significant activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2. Its IC50 values are comparable to the well-known TKI sunitinib. Mechanistic investigations reveal that 5k induces cell cycle arrest and apoptosis in HepG2 cells, making it a potential candidate for further development as a multi-targeted kinase inhibitor .

NF-κB Induction Kinase (NIK) Inhibition for Psoriasis Treatment

Derivatives of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide have been identified as novel, potent, and selective inhibitors of NF-κB induction kinase (NIK). These compounds hold promise for treating psoriasis. Through structure-based drug design and synthetic chemistry, researchers obtained a series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with NIK inhibitory activity .

Nitric Oxide (NO) Production Inhibition

Inflammation often involves excessive nitric oxide (NO) production. Researchers have designed and synthesized compounds based on the hybridization of 7H-pyrrolo[2,3-d]pyrimidine and cinnamamide fragments to develop novel NO production inhibitors. These compounds effectively reduce NO overexpression, making them potential anti-inflammatory agents . Importantly, their inhibition of NO production is not related to cell viability .

Antibacterial Activity

A derivative of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide , specifically N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , exhibits potent antibacterial activity. It has a minimum inhibitory concentration (MIC90) value of 0.488 µM and is non-cytotoxic to the Vero cell line .

Propiedades

IUPAC Name |

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c18-13(9-4-2-1-3-5-9)17-12-10-6-7-14-11(10)15-8-16-12/h1-8H,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBBZQVIMDGQOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2790859.png)

![methyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2790861.png)

![2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2790863.png)

![N-(1,3-benzodioxol-5-yl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide](/img/structure/B2790866.png)

![1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2790868.png)

![4-Propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2790871.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2790876.png)

![(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B2790881.png)